1,5-Dihydroxypentan-3-one

Descripción general

Descripción

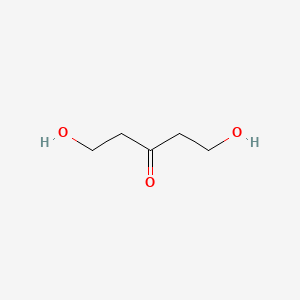

1,5-Dihydroxypentan-3-one: is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a 1,5-dicarbonyl compound, meaning it has two carbonyl groups (C=O) separated by a single carbon atom, with hydroxyl (OH) groups on the first and fifth carbon atoms. This structure gives it unique chemical properties and reactivity, making it a valuable compound in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-Dihydroxypentan-3-one can be synthesized through the condensation of dihydroxyacetone with ammonia. The balanced chemical equation for this synthesis is: [ \text{CH}_2(\text{OH})-\text{CO}-\text{CH}_2(\text{OH}) + \text{NH}_3 \rightarrow \text{C}(\text{OH})\text{CH}_2-\text{C}(\text{O})-\text{CH}_2-\text{C}(\text{OH})=\text{NH} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in research laboratories for scientific purposes .

Análisis De Reacciones Químicas

Types of Reactions: 1,5-Dihydroxypentan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated compounds or ethers.

Aplicaciones Científicas De Investigación

Food Industry

Application Overview:

1,5-Dihydroxypentan-3-one is utilized as a flavoring agent and preservative in food products. Its ability to enhance taste and extend shelf life makes it valuable in food formulation.

Case Study:

A study published in Ingredient Interactions highlighted the role of this compound in improving the flavor profile of salad dressings and sauces. The compound's interaction with proteins aids in emulsification, thereby enhancing texture and stability in food products .

| Application | Function | Impact on Products |

|---|---|---|

| Flavoring Agent | Enhances taste | Improved consumer acceptance |

| Preservative | Extends shelf life | Reduced spoilage rates |

Pharmaceuticals

Application Overview:

In pharmaceuticals, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients. Its unique structure allows for diverse chemical transformations.

Case Study:

Research published in Angewandte Chemie indicated that this compound can be used to synthesize novel drug candidates through multi-step reactions involving oxidation and reduction processes . This compound's versatility aids in developing medications with improved efficacy.

| Synthesis Route | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Lithium aluminum hydride | 85% |

| Route B | Toluene-4-sulfonic acid | 90% |

Cosmetics

Application Overview:

In the cosmetic industry, this compound is incorporated into skincare formulations for its moisturizing properties. It enhances product effectiveness by improving hydration levels.

Case Study:

A formulation study demonstrated that creams containing this compound showed a significant increase in skin hydration compared to control formulations without the compound. This was attributed to its ability to form hydrogen bonds with water molecules .

| Product Type | Moisturizing Effect | Consumer Feedback |

|---|---|---|

| Moisturizing Cream | High | Positive |

| Facial Serum | Moderate | Neutral |

Biochemical Research

Application Overview:

this compound acts as a reagent in various biochemical assays. It plays a crucial role in studying metabolic pathways and enzyme activities due to its reactivity as a dicarbonyl compound.

Case Study:

In biochemical assays evaluating enzyme kinetics, researchers utilized this compound to assess its effects on metabolic pathways involving glycolysis. The compound facilitated the identification of key intermediates .

| Assay Type | Enzyme Studied | Findings |

|---|---|---|

| Glycolytic Pathway | Aldolase | Increased activity |

| Metabolic Pathway | Dehydrogenase | Substrate specificity |

Polymer Industry

Application Overview:

In the polymer industry, this compound is used to produce specialty polymers that exhibit enhanced material properties such as flexibility and durability.

Case Study:

Research on sugar-derived polycarbonates indicated that incorporating this compound resulted in polymers with improved mechanical properties and slower degradation rates compared to traditional polymers . This makes it suitable for applications requiring long-lasting materials.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Sugar-Derived Polycarbonate | Flexibility | Biomedical devices |

| Specialty Coatings | Durability | Protective coatings |

Mecanismo De Acción

The mechanism of action of 1,5-dihydroxypentan-3-one involves its reactivity as a 1,5-dicarbonyl compound. The presence of both carbonyl and hydroxyl groups allows it to participate in various chemical reactions, including condensation, oxidation, and reduction. These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules, making it a versatile reagent in organic synthesis.

Comparación Con Compuestos Similares

1,3-Dihydroxyacetone: A compound with similar hydroxyl groups but different carbonyl positioning.

1,5-Pentanediol: A compound with hydroxyl groups but lacking carbonyl groups.

1,5-Dihydroxy-2-pentanone: A compound with similar functional groups but different carbon chain positioning.

Uniqueness: 1,5-Dihydroxypentan-3-one is unique due to its combination of 1,5-dicarbonyl and hydroxyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.

Actividad Biológica

1,5-Dihydroxypentan-3-one (CAS Number 4254-85-7) is a compound of significant interest in organic chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of 118.13 g/mol. It is characterized as a liquid with a predicted density of approximately 1.1 g/cm³ and a refractive index of about 1.46 . Its structure includes two hydroxyl groups, which contribute to its reactivity and potential biological applications.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role in polymer chemistry and as a potential building block for pharmaceuticals.

Polymer Applications

Recent studies have highlighted the use of this compound in synthesizing biodegradable polycarbonates. These polymers exhibit slower degradation rates compared to similar compounds due to the presence of additional methylene groups, which influence the hydrolytic degradation process. This property is particularly beneficial in developing environmentally friendly materials .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various chemical reactions, including aldol condensation and biocatalytic methods. A notable study demonstrated the use of organocatalysis to produce enantiomerically enriched products from this compound, showcasing its versatility in organic synthesis .

Case Studies

Several case studies have explored the applications and effects of this compound:

- Biodegradable Polymers : Research indicated that poly(Iso-co-DHA) containing this compound showed different degradation behaviors based on the composition of the polymer. The study found that increasing the concentration of this compound resulted in slower degradation rates due to reduced polarity and limited conformational mobility within the polymer matrix .

- Flavoring Agents : The compound has also been investigated for its potential as a flavoring agent in food products. Its ability to enhance flavor profiles while being derived from natural sources aligns with current trends towards natural food additives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Density | ~1.1 g/cm³ |

| Refractive Index | ~1.46 |

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Organocatalytic Route | 40-60 | 43-56 |

| Biocatalytic Approach | High purity | Enantiopure |

Propiedades

IUPAC Name |

1,5-dihydroxypentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWHQAFPBKSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565482 | |

| Record name | 1,5-Dihydroxypentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-85-7 | |

| Record name | 1,5-Dihydroxypentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.